molecular formula C14H30O4 B073751 Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- CAS No. 1559-37-1

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-

Cat. No. B073751
CAS RN: 1559-37-1
M. Wt: 262.39 g/mol
InChI Key: GSKKPNMVOYDARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-, also known as Triton X-100, is a nonionic surfactant widely used in scientific research. It is a polyethylene glycol ether of octylphenol and has a molecular formula of C34H62O11. Triton X-100 is a versatile reagent that can be used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis.

Mechanism Of Action

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is a nonionic surfactant that acts by disrupting the lipid bilayer of cell membranes. It does this by inserting itself into the lipid bilayer, causing it to become more permeable. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 also disrupts the hydrogen bonding between proteins and lipids, leading to protein denaturation and solubilization.

Biochemical And Physiological Effects

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has several biochemical and physiological effects. It is a mild protein denaturant and can be used to solubilize membrane-bound proteins. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 also disrupts the lipid bilayer of cell membranes, leading to increased permeability. This can be useful in cell lysis and the isolation of subcellular organelles. However, Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 can also cause membrane damage and cell death at high concentrations.

Advantages And Limitations For Lab Experiments

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis. It is also relatively mild and does not denature proteins as strongly as other detergents such as SDS. However, Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has some limitations. It can interfere with some protein assays, and it can also cause membrane damage and cell death at high concentrations.

Future Directions

There are several future directions for Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 research. One area of interest is the development of new surfactants that are more effective and less toxic than Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100. Another area of interest is the development of new applications for Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100, such as in drug delivery and gene therapy. Additionally, there is ongoing research into the mechanism of action of Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 and its effects on cell membranes and proteins.

Synthesis Methods

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is synthesized by the reaction of octylphenol with ethylene oxide. The reaction is catalyzed by an alkaline catalyst such as sodium hydroxide. The resulting product is a mixture of polyethylene glycol ethers of octylphenol, with Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 being the predominant species.

Scientific Research Applications

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is widely used in scientific research as a nonionic surfactant. It is used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is also used as a detergent in the purification of membrane-bound proteins. In addition, it is used in the isolation of subcellular organelles such as mitochondria and lysosomes.

properties

CAS RN

1559-37-1

Product Name

Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-

Molecular Formula

C14H30O4

Molecular Weight

262.39 g/mol

IUPAC Name

2-[2-[2-(2-ethylhexoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C14H30O4/c1-3-5-6-14(4-2)13-18-12-11-17-10-9-16-8-7-15/h14-15H,3-13H2,1-2H3

InChI Key

GSKKPNMVOYDARW-UHFFFAOYSA-N

SMILES

CCCCC(CC)COCCOCCOCCO

Canonical SMILES

CCCCC(CC)COCCOCCOCCO

Other CAS RN

1559-37-1

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

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